molecular formula C13H15F3IN B8159714 N-Cyclohexyl-2-iodo-4-(trifluoromethyl)aniline

N-Cyclohexyl-2-iodo-4-(trifluoromethyl)aniline

Cat. No.: B8159714
M. Wt: 369.16 g/mol
InChI Key: GVCSPRHMFGWUAL-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-iodo-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclohexyl group, an iodine atom, and a trifluoromethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-iodo-4-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Aniline Core: The starting material, 4-(trifluoromethyl)aniline, is subjected to iodination using iodine and a suitable oxidizing agent such as sodium nitrite in the presence of hydrochloric acid to introduce the iodine atom at the 2-position.

    Cyclohexylation: The iodinated intermediate is then reacted with cyclohexylamine under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-iodo-4-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aniline core and the cyclohexyl group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various organometallic reagents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.

    Coupling Reactions: Palladium catalysts, boronic acids, and suitable bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, nitriles, or organometallic derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-Cyclohexyl-2-iodo-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-iodo-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the iodine atom can participate in various biochemical reactions. The cyclohexyl group may influence the compound’s overall conformation and its ability to interact with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-2-bromo-4-(trifluoromethyl)aniline
  • N-Cyclohexyl-2-chloro-4-(trifluoromethyl)aniline
  • N-Cyclohexyl-2-fluoro-4-(trifluoromethyl)aniline

Uniqueness

N-Cyclohexyl-2-iodo-4-(trifluoromethyl)aniline is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and higher polarizability can lead to different reaction pathways and products, making this compound particularly valuable in synthetic chemistry and research applications.

Properties

IUPAC Name

N-cyclohexyl-2-iodo-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3IN/c14-13(15,16)9-6-7-12(11(17)8-9)18-10-4-2-1-3-5-10/h6-8,10,18H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCSPRHMFGWUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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